molecular formula C19H21N3O2 B1664309 3-Methyl-n-(1-oxy-3',4',5',6'-tetrahydro-2'h-(2,4'-bipyridine)-1'-ylmethyl)benzamide CAS No. 630119-43-6

3-Methyl-n-(1-oxy-3',4',5',6'-tetrahydro-2'h-(2,4'-bipyridine)-1'-ylmethyl)benzamide

Katalognummer B1664309
CAS-Nummer: 630119-43-6
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: PUMMPCXNEPHBNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ABT-670 is a D4-selective agonist with superior oral bioavailability. It has been clinically tested for the potential treatment of erectile dysfunction.

Wissenschaftliche Forschungsanwendungen

Electrochemical Behavior

The electrochemical behavior of similar compounds, including 3-cyano-(or 3-carbamoyl-) 1-methyl-(or benzyl) 1,4-dihydropyridines and tetrahydro-4,4'-bipyridines, has been investigated. These compounds can be oxidized and reduced in a single step, with the oxidation process involving the loss of two electrons per molecule to give the corresponding pyridinium salt. This highlights the potential of these compounds in electrochemical applications (Trazza, Andruzzi, & Carelli, 1982).

Pharmacokinetics and Anti-Fibrotic Potential

Another study investigated the pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a novel ALK5 inhibitor. This compound has been found to suppress renal and hepatic fibrosis, suggesting its utility in the treatment of fibrotic diseases (Kim et al., 2008).

Luminescent Properties and Stimuli-Responsive Behavior

Compounds such as N-pyridin-3-yl-benzamide have been characterized for their luminescent properties in solution and solid state, forming nano-aggregates with enhanced emission. Their behavior depends on solvent polarity, and they exhibit mechanochromic properties, responding to multiple stimuli. Such properties make them interesting for applications in materials science and sensor technology (Srivastava et al., 2017).

Dopamine D4 Agonist for Erectile Dysfunction Treatment

One study focused on the discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670), a structurally distinct D4-selective agonist with superior oral bioavailability for the potential treatment of erectile dysfunction. This compound demonstrated comparable efficacy, safety, and tolerability to other clinical candidates (Patel et al., 2006).

Synthesis of Thiadiazolobenzamide and Metal Complexes

A compound related to the query, N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide, was synthesized and characterized, leading to the creation of novel metal complexes with palladium and nickel. Such complexes have potential applications in materials science and catalysis (Adhami et al., 2012).

Eigenschaften

IUPAC Name

3-methyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-5-4-6-17(13-15)19(23)20-14-21-11-8-16(9-12-21)18-7-2-3-10-22(18)24/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMMPCXNEPHBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=[N+]3[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212235
Record name ABT-670
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-n-(1-oxy-3',4',5',6'-tetrahydro-2'h-(2,4'-bipyridine)-1'-ylmethyl)benzamide

CAS RN

630119-43-6
Record name 3-Methyl-N-[[4-(1-oxido-2-pyridinyl)-1-piperidinyl]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630119-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ABT-670
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630119436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-670
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-670
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6071XH2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Methyl-n-(1-oxy-3',4',5',6'-tetrahydro-2'h-(2,4'-bipyridine)-1'-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-Methyl-n-(1-oxy-3',4',5',6'-tetrahydro-2'h-(2,4'-bipyridine)-1'-ylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-Methyl-n-(1-oxy-3',4',5',6'-tetrahydro-2'h-(2,4'-bipyridine)-1'-ylmethyl)benzamide
Reactant of Route 4
3-Methyl-n-(1-oxy-3',4',5',6'-tetrahydro-2'h-(2,4'-bipyridine)-1'-ylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-Methyl-n-(1-oxy-3',4',5',6'-tetrahydro-2'h-(2,4'-bipyridine)-1'-ylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-Methyl-n-(1-oxy-3',4',5',6'-tetrahydro-2'h-(2,4'-bipyridine)-1'-ylmethyl)benzamide

Citations

For This Compound
31
Citations
MV Patel, T Kolasa, K Mortell… - Journal of medicinal …, 2006 - ACS Publications
The goal of this study was to identify a structurally distinct D 4 -selective agonist with superior oral bioavailability to our first-generation clinical candidate 1a (ABT-724) for the potential …
Number of citations: 54 pubs.acs.org
NJ Babu, LS Reddy, A Nangia - Molecular Pharmaceutics, 2007 - ACS Publications
The carboxamide−pyridine N-oxide heterosynthon is sustained by syn(amide)N−H···O - (oxide) hydrogen bond and auxiliary (N-oxide)C−H···O(amide) interaction (Reddy, LS; Babu, NJ; …
Number of citations: 133 pubs.acs.org
TM Keck, RB Free, MM Day, SL Brown… - Journal of medicinal …, 2019 - ACS Publications
The dopamine D 4 receptor (D 4 R) plays important roles in cognition, attention, and decision making. Novel D 4 R-selective ligands have promise in medication development for …
Number of citations: 29 pubs.acs.org
S Löber, H Hübner, N Tschammer… - Trends in pharmacological …, 2011 - cell.com
Dopamine D 2 -like receptors (including D 2 , D 3 and D 4 ) belong to the ‘rhodopsin-like' family of G protein-coupled receptors (GPCRs), which represent the largest group of targets for …
Number of citations: 116 www.cell.com
E Krzyżak, B Szczęśniak-Sięga, W Malinka - Journal of Thermal Analysis …, 2014 - Springer
A series of potential biologically active 2-[3-(4-phenyl-1-piperazinyl)propyl]-3-(4-substituted-benzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxides was synthesized in a straightforward …
Number of citations: 17 link.springer.com
O Prante, M Dörfler, P Gmeiner - The dopamine receptors, 2010 - Springer
Drugs that are known to activate or block dopamine receptors are widely used for the treatment of a number of severe diseases. In most cases, dopaminergic drugs preferentially interact …
Number of citations: 8 link.springer.com
R Depoortère, L Bardin, M Rodrigues… - Behavioural …, 2009 - journals.lww.com
Dopamine (DA) is implicated in penile erection (PE) and yawning (YA) in rats through activation of D2-like receptors. However, the exact role of each subtype (D 2, D 3 and D 4) of this …
Number of citations: 26 journals.lww.com
AS Pirzer, R Lasch, H Friedrich… - Journal of Medicinal …, 2019 - ACS Publications
Many subtype-selective dopamine receptor ligands developed for the D 2 –D 4 family incorporate a 1-arylpiperazine-derived primary recognition motif, which is connected to a lipophilic …
Number of citations: 13 pubs.acs.org
F Graßl, L Bock, A Huete-Huerta González… - Journal of Medicinal …, 2023 - ACS Publications
The high affinity dopamine D 4 receptor ligand APH199 and derivatives thereof exhibit bias toward the G i signaling pathway over β-arrestin recruitment compared to quinpirole. Based …
Number of citations: 1 pubs.acs.org
JK Ryu, JK Suh, AL Burnett - Translational Andrology and Urology, 2017 - ncbi.nlm.nih.gov
Although oral phosphodiesterase-5 (PDE5) inhibitors are generally accepted as an effective therapy for erectile dysfunction (ED), men with ED from diabetes or radical prostatectomy …
Number of citations: 32 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.